N-(5-bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
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Description
N-(5-bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine is a useful research compound. Its molecular formula is C17H21BrClN5OSi and its molecular weight is 454.8 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine, with the CAS number 921600-50-2, is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C17H21BrClN5OSi with a molar mass of 454.82 g/mol. The compound's structure incorporates a brominated pyrimidine moiety and an indazole core, which are known to influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C17H21BrClN5OSi |
Molar Mass | 454.82 g/mol |
CAS Number | 921600-50-2 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives related to this compound, particularly focusing on its ability to combat resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : Research indicates that compounds similar to this compound exert their antibacterial effects by compromising bacterial cell membrane integrity. This leads to the leakage of intracellular components and ultimately results in bacterial cell death .
- In Vitro Studies : A study demonstrated that the compound exhibited significant inhibitory effects against various bacterial strains, showing low cytotoxicity and the ability to disperse established biofilms. The compound's efficacy was noted at concentrations significantly lower than those required for traditional antibiotics like norfloxacin .
- In Vivo Efficacy : In murine models, this compound demonstrated potent antibacterial activity against MRSA in corneal infection scenarios, suggesting its potential for therapeutic applications in treating serious infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine and chlorine substituents on the pyrimidine ring appears to enhance antibacterial activity, while modifications in the indazole structure may influence both potency and selectivity against bacterial targets.
Case Study 1: Antibacterial Evaluation
A study involving a series of indazole derivatives found that one particular derivative exhibited exceptional antibacterial properties against MRSA with an MIC (Minimum Inhibitory Concentration) significantly lower than standard treatments. This derivative's structure closely resembles that of this compound, suggesting a strong potential for further development .
Case Study 2: Broad-Spectrum Activity
Another investigation into structurally similar compounds revealed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that modifications in the pyrimidine and indazole structures can lead to enhanced efficacy against multiple bacterial strains .
Properties
IUPAC Name |
N-(5-bromo-2-chloropyrimidin-4-yl)-1-(2-trimethylsilylethoxymethyl)indazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClN5OSi/c1-26(2,3)8-7-25-11-24-15-6-4-5-14(12(15)9-21-24)22-16-13(18)10-20-17(19)23-16/h4-6,9-10H,7-8,11H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKZUSPDVAQREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)NC3=NC(=NC=C3Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClN5OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.